Looplure

Catalog No.
S533525
CAS No.
14959-86-5
M.F
C14H26O2
M. Wt
226.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Looplure

CAS Number

14959-86-5

Product Name

Looplure

IUPAC Name

[(Z)-dodec-7-enyl] acetate

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

InChI

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h6-7H,3-5,8-13H2,1-2H3/b7-6-

InChI Key

MUZGQHWTRUVFLG-SREVYHEPSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(Z)-7-dodecen-1-yl acetate, 7-dodecen-1-yl acetate, 7-dodecen-1-yl acetate, (trans)-isomer, cis-7-dodecen-1-ol acetate

Canonical SMILES

CCCCC=CCCCCCCOC(=O)C

Isomeric SMILES

CCCC/C=C\CCCCCCOC(=O)C

The exact mass of the compound Looplure is 226.1933 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

Looplure (CAS: 14959-86-5), chemically identified as (Z)-7-dodecen-1-yl acetate, is an unsaturated short-chain fatty acid ester that serves as a commercially critical semiochemical. Originally isolated from the cabbage looper moth (Trichoplusia ni), it is the primary active ingredient procured for agricultural pest monitoring and mating disruption of various destructive Noctuidae species, including the soybean looper (Chrysodeixis includens)[1]. The compound's biological efficacy is strictly dictated by its geometrical isomerism; the cis (Z) double bond at the 7th carbon is required to perfectly match the olfactory receptors of target insects[2]. Consequently, procurement specifications heavily prioritize synthetic routes—such as nucleophilic substitution using copper(I) iodide catalysts—that guarantee exceptionally high Z-isomer purity, as even trace deviations in stereochemistry or ester chain length can severely compromise field performance[1].

Procuring generic or unrefined dodecenyl acetate blends as a cost-saving measure routinely results in severe reductions in monitoring accuracy. The olfactory receptors of target Noctuidae are exquisitely stereospecific; the trans (E) isomer of 7-dodecenyl acetate is not only biologically ineffective but can actively antagonize the behavioral response, severely depressing trap catches [1]. Furthermore, crude synthetic batches often contain unreacted precursors or ester byproducts, such as (Z)-7-dodecenyl propionate or butyrate. Field studies demonstrate that lures containing these minor ester impurities capture significantly fewer target insects than high-purity (>98%) (Z)-7-dodecen-1-yl acetate formulations [2]. Therefore, substituting high-grade Looplure with lower-purity technical grades introduces unacceptable variability into population monitoring data, ultimately undermining integrated pest management (IPM) programs.

Impact of Ester Impurities on Field Capture Rates

Field evaluations of commercial pheromone lures targeting Chrysodeixis includens revealed that lure purity directly dictates capture efficacy. High-purity Looplure formulations achieved significantly higher daily trap capture rates compared to lower-purity commercial alternatives [1]. The underperforming lures contained lower baseline amounts of (Z)-7-dodecenyl acetate and were contaminated with minor ester components, specifically 4.6% (Z)-7-dodecenyl propionate and 2.7% (Z)-7-dodecenyl butyrate[1].

Evidence DimensionDaily trap capture rate and lure purity
Target Compound DataHigh-purity (Z)-7-dodecenyl acetate (absence of propionate/butyrate esters)
Comparator Or BaselineLow-purity blend containing 4.6% propionate and 2.7% butyrate ester impurities
Quantified DifferenceHigh-purity lures yielded significantly higher daily capture rates across all tested trap designs.
ConditionsField trapping of C. includens across multiple locations in the Southeastern USA.

Procurement must specify >98% pure (Z)-7-dodecen-1-yl acetate without propionate/butyrate cross-contamination to ensure reliable pest monitoring.

Dosage-Dependent Target Specificity

The loading dose of Looplure fundamentally alters the species composition of the trapped insect population. In field trials, sticky traps baited with 1000 µg of (Z)-7-dodecen-1-yl acetate captured a significantly greater number of male Pseudoplusia includens and Trichoplusia ni than lower concentrations [1]. Conversely, a related species, Rachiplusia ou, was caught at a significantly greater rate in traps baited with only 100 µg of Looplure, demonstrating a preference for lower emission rates [1].

Evidence DimensionLoading concentration required for maximum capture
Target Compound Data1000 µg (Z)-7-dodecen-1-yl acetate
Comparator Or Baseline100 µg (Z)-7-dodecen-1-yl acetate
Quantified Difference1000 µg maximizes P. includens and T. ni capture (P < 0.05); 100 µg maximizes R. ou capture (P < 0.05).
ConditionsField sticky traps evaluated for plusiinae species capture efficiency.

Lure manufacturers must precisely calibrate the Looplure dosage per septum to target specific pests and minimize non-target bycatch.

Electrophysiological Response Thresholds (EAG)

Electroantennogram (EAG) studies provide a quantitative neurobiological basis for the efficacy of Looplure across different agricultural pests. Analysis of antennal responses showed that male P. includens possess a lower response threshold to (Z)-7-dodecen-1-yl acetate compared to T. ni and R. ou [1]. Despite these differing thresholds of sensitivity, the overall stimulus-response functions remained consistent across the three species, confirming Looplure's broad utility within the Plusiinae subfamily [1].

Evidence DimensionElectroantennogram (EAG) response threshold
Target Compound DataLooplure response in P. includens
Comparator Or BaselineLooplure response in T. ni and R. ou
Quantified DifferenceP. includens exhibits a significantly lower activation threshold to the pheromone than the other two species.
ConditionsLaboratory EAG recordings of male moth antennae.

Understanding species-specific olfactory sensitivity allows formulators to precisely calibrate release rates for mating disruption in mixed-pest environments.

Cross-Taxa Bioactivity: Mammalian Chemosensory Signaling

In a remarkable instance of cross-taxa chemical signaling, (Z)-7-dodecen-1-yl acetate is not only an insect pheromone but also the specific preovulatory pheromone of the female Asian elephant (Elephas maximus). Analytical purification and bioassays demonstrated that adult male elephants exhibit significantly higher chemosensory responses to preovulatory urine—which contains elevated concentrations of this exact acetate—than to luteal phase urine[1].

Evidence DimensionMale elephant chemosensory response
Target Compound DataPreovulatory urine containing (Z)-7-dodecen-1-yl acetate
Comparator Or BaselineLuteal phase urine (baseline)
Quantified DifferenceSignificantly higher behavioral response (flehmen and investigation) to the acetate-rich preovulatory urine.
ConditionsBioassays with captive and wild elephants.

This validates the compound's procurement for highly specialized zoological breeding programs and wildlife monitoring biosensors.

Agricultural Pest Monitoring Lures

Based on its specific binding affinity to olfactory receptors of male Noctuidae moths, high-purity (>98%) Looplure is the standard active ingredient for manufacturing monitoring lures (e.g., rubber septa or polymer dispensers) targeting the cabbage looper and soybean looper. Procurement of the pure Z-isomer ensures that field data is not skewed by the antagonistic effects of E-isomers or ester impurities [1].

Mating Disruption Formulations

For integrated pest management (IPM) programs, Looplure is formulated into high-dose passive dispensers or sprayable microencapsulations. By permeating the crop canopy with the synthetic Z-isomer, male moths are unable to locate females, drastically reducing mating success. The specific EAG response thresholds of target species dictate the required field emission rates [2].

Zoological Conservation and Breeding Diagnostics

Because (Z)-7-dodecen-1-yl acetate functions as the preovulatory pheromone in Asian elephants, it is procured by zoological institutions and conservation researchers. It is used to synthesize standard reference materials for analytical biosensors or behavioral bioassays designed to monitor estrus cycles and improve captive breeding success [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

226.193280068 Da

Monoisotopic Mass

226.193280068 Da

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

83U0A15960

Other CAS

14959-86-5

Wikipedia

(Z)-7-dodecenyl acetate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

7-Dodecen-1-ol, acetate, (7Z)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Alford AR, Hammond AM Jr. Looplure efficacy and electrophysiological responses in three plusiinae species. J Chem Ecol. 1982 Dec;8(12):1455-62. doi: 10.1007/BF00989102. PubMed PMID: 24414889.

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